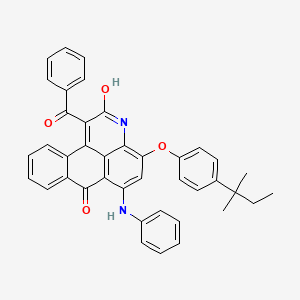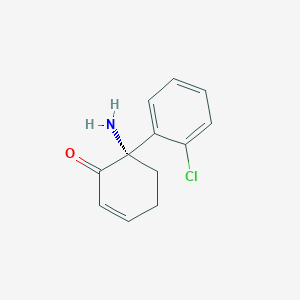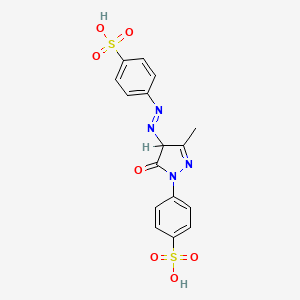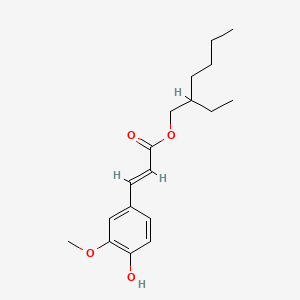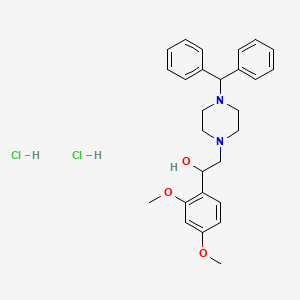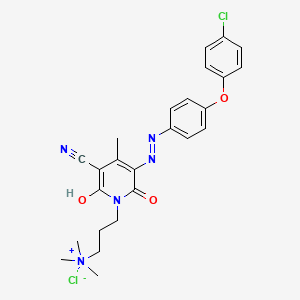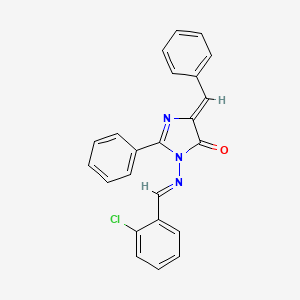
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound featuring cobalt in a complex with N,N-bis((phosphono-kappaO)methyl)glycine and triammonium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- typically involves the following steps:
Ligand Preparation: The ligand N,N-bis((phosphono-kappaO)methyl)glycine is synthesized through a multi-step process involving the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete complexation.
Ammonium Salt Formation: Triammonium ions are introduced to the reaction mixture to form the final triammonium salt of the cobaltate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation-Reduction Reactions: The cobalt center in the complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ligands such as ethylenediamine or other phosphonate derivatives can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation states of cobalt complexes.
Reduction: Lower oxidation states of cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and ligand behavior.
Biology
Enzyme Mimicry: The compound can mimic the active sites of certain metalloenzymes, making it useful in biochemical studies.
Antimicrobial Activity: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Diagnostic Imaging: The compound can be used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Water Treatment: Its ability to bind with various contaminants makes it useful in water purification processes.
作用机制
The compound exerts its effects primarily through its ability to coordinate with various substrates and undergo redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes. In biological systems, it can mimic metalloenzyme active sites, participating in catalytic cycles similar to natural enzymes.
相似化合物的比较
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) ethylenediaminetetraacetate: A cobalt(III) complex with ethylenediaminetetraacetic acid (EDTA) as the ligand.
Uniqueness
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
67968-65-4 |
|---|---|
分子式 |
C4H23CoN4O8P2+3 |
分子量 |
376.13 g/mol |
IUPAC 名称 |
triazanium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C4H11NO8P2.Co.3H3N/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+3 |
InChI 键 |
VTTUYXJRZKQKGS-UHFFFAOYSA-Q |
规范 SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


